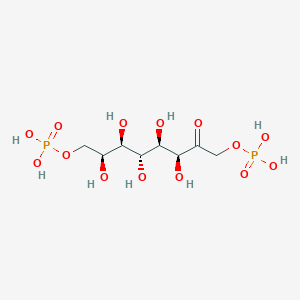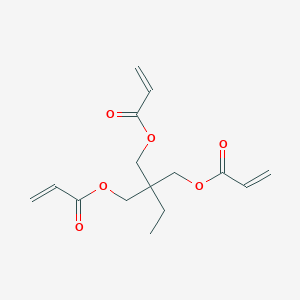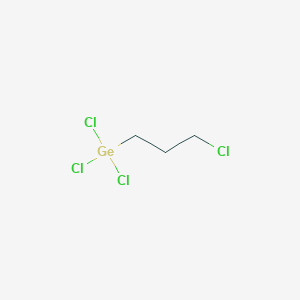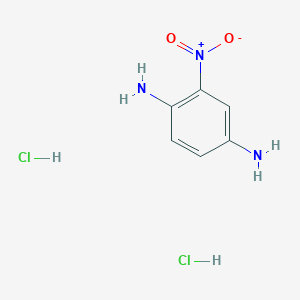
2-nitrobenzene-1,4-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitrobenzene-1,4-diamine;dihydrochloride is a chemical compound with the molecular formula C6H7N3O2.2ClH and a molecular weight of 226.06 g/mol . It is also known by its systematic name, 2-Nitrobenzene-1,4-diamine–hydrogen chloride (1/2) . This compound is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms is replaced by a nitro group, and it is further complexed with hydrochloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-nitrobenzene-1,4-diamine;dihydrochloride can be synthesized through the nitration of 1,4-benzenediamineThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is formed by reacting the nitro compound with hydrochloric acid, resulting in the formation of the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
2-nitrobenzene-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Reduction: 1,4-Benzenediamine, 2-amino-, hydrochloride (1:2).
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-nitrobenzene-1,4-diamine;dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine, 2-nitro-: The parent compound without the hydrochloride complex.
1,4-Benzenediamine, 2-methyl-, hydrochloride (11): A similar compound with a methyl group instead of a nitro group.
Uniqueness
2-nitrobenzene-1,4-diamine;dihydrochloride is unique due to its specific combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride complex enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
18266-52-9 |
|---|---|
Fórmula molecular |
C6H9Cl2N3O2 |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
Clave InChI |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
| 18266-52-9 | |
Números CAS relacionados |
5307-14-2 (Parent) |
Sinónimos |
2-nitrobenzene-1,4-diamine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


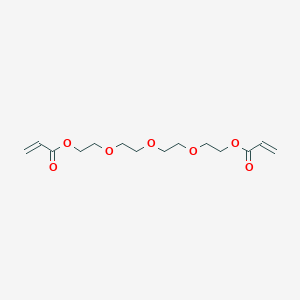
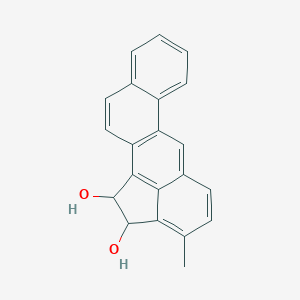
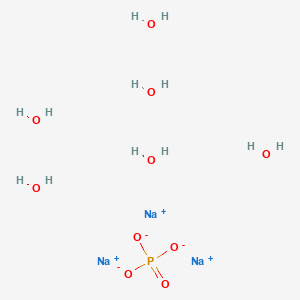
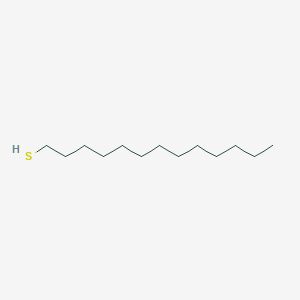
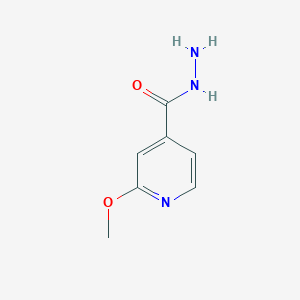


![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
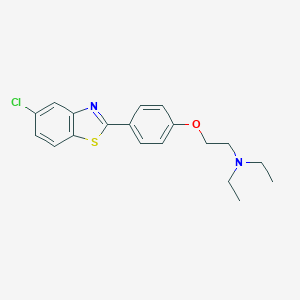
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
